molecular formula C27H23N3O3 B10884432 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10884432
M. Wt: 437.5 g/mol
InChI Key: WDEARBKXCOTMKC-BZZOAKBMSA-N
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Description

3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a unique combination of indole, pyrrole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: Starting with a suitable precursor, such as 1H-indole-3-carbaldehyde, the indole moiety is synthesized through a series of reactions including condensation and cyclization.

    Pyrrole Ring Construction: The pyrrole ring is formed via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Pyridine Incorporation: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of each functional group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of Lewis acids or bases, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield corresponding alcohols.

Scientific Research Applications

3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine moieties may facilitate binding to these targets, while the pyrrole ring could play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Shares the indole moiety but lacks the pyrrole and pyridine rings.

    4-Methylbenzoyl chloride: Contains the benzoyl group but lacks the indole and pyrrole rings.

    3-Pyridylboronic acid: Contains the pyridine ring but lacks the indole and pyrrole rings.

Uniqueness

3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of indole, pyrrole, and pyridine moieties, which confer distinct chemical properties and potential biological activities not found in simpler compounds.

Properties

Molecular Formula

C27H23N3O3

Molecular Weight

437.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H23N3O3/c1-17-8-10-18(11-9-17)25(31)23-24(20-5-4-13-28-15-20)30(27(33)26(23)32)14-12-19-16-29-22-7-3-2-6-21(19)22/h2-11,13,15-16,24,29,31H,12,14H2,1H3/b25-23-

InChI Key

WDEARBKXCOTMKC-BZZOAKBMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CN=CC=C5)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CN=CC=C5)O

Origin of Product

United States

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